molecular formula C26H34N2O3S B11505385 1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine

1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine

Cat. No.: B11505385
M. Wt: 454.6 g/mol
InChI Key: BARVXKPHQPAFHP-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane, naphthalene, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the individual components. The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, while the naphthalene sulfonyl group can be synthesized via sulfonation of naphthalene followed by ethoxylation. The final step involves the coupling of these components with piperazine under suitable reaction conditions, such as the use of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazines or sulfonamides.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety may enhance the compound’s ability to cross cell membranes, while the naphthalene sulfonyl group can interact with proteins or enzymes. The piperazine ring may act as a binding site for receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Adamantan-1-YL)-4-[(4-ethoxynaphthalen-1-YL)sulfonyl]piperazine is unique due to its combination of adamantane, naphthalene, and piperazine moieties. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the ethoxynaphthalene group may enhance its solubility and binding affinity compared to other naphthalene derivatives.

Properties

Molecular Formula

C26H34N2O3S

Molecular Weight

454.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(4-ethoxynaphthalen-1-yl)sulfonylpiperazine

InChI

InChI=1S/C26H34N2O3S/c1-2-31-24-7-8-25(23-6-4-3-5-22(23)24)32(29,30)28-11-9-27(10-12-28)26-16-19-13-20(17-26)15-21(14-19)18-26/h3-8,19-21H,2,9-18H2,1H3

InChI Key

BARVXKPHQPAFHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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